HG-7-85-01-NH2

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

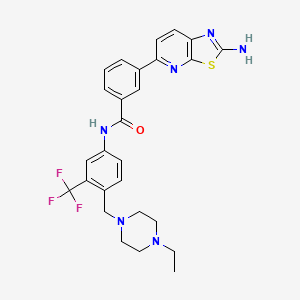

3-(2-amino-[1,3]thiazolo[5,4-b]pyridin-5-yl)-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27F3N6OS/c1-2-35-10-12-36(13-11-35)16-19-6-7-20(15-21(19)27(28,29)30)32-24(37)18-5-3-4-17(14-18)22-8-9-23-25(33-22)38-26(31)34-23/h3-9,14-15H,2,10-13,16H2,1H3,(H2,31,34)(H,32,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTHKDEWRPCCPQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC=CC(=C3)C4=NC5=C(C=C4)N=C(S5)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27F3N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Function of HG-7-85-01-NH2: A Technical Guide for Drug Development Professionals

For Immediate Release

This technical guide provides an in-depth analysis of HG-7-85-01-NH2, a pivotal chemical entity in the development of targeted protein degraders. Primarily serving as a high-affinity ligand, this compound is a derivative of the potent ABL kinase inhibitor, HG-7-85-01. Its core function is to act as a "warhead" in the synthesis of heterobifunctional molecules, specifically Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), designed to eliminate the oncogenic BCR-ABL protein, a key driver in Chronic Myeloid Leukemia (CML).

Introduction to this compound and SNIPER Technology

This compound is a a small molecule designed with a crucial amine functional group that serves as a conjugation point for a linker. This allows for its incorporation into a SNIPER molecule. SNIPERs are a class of proteolysis-targeting chimeras (PROTACs) that function by hijacking the cellular ubiquitin-proteasome system to induce the degradation of specific target proteins.

A SNIPER molecule is comprised of three key components:

-

A "warhead" ligand that binds to the target protein (in this case, this compound binds to BCR-ABL).

-

An E3 ubiquitin ligase-recruiting ligand (for SNIPERs, this is typically a ligand for an Inhibitor of Apoptosis Protein, or IAP).

-

A chemical linker that connects the warhead and the E3 ligase ligand.

The resulting tripartite molecule forms a ternary complex with the target protein and the E3 ligase, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.

One notable SNIPER synthesized using this compound is SNIPER(ABL)-033 . This molecule conjugates the HG-7-85-01 warhead to a derivative of the IAP ligand LCL161 via a linker.

Quantitative Data Summary

The efficacy of both the parent inhibitor, HG-7-85-01, and the resulting SNIPER degraders has been quantitatively assessed. The data is summarized in the tables below for clear comparison.

Table 1: Inhibitory Activity of HG-7-85-01 against Various Kinases

| Kinase Target | IC50 (nM) |

| Bcr-Abl (T315I mutant) | 3 |

| KDR | 20 |

| RET | 30 |

| c-Src | 190 |

| Other Kinases | >2000 |

Table 2: Degradation Activity of BCR-ABL SNIPERs in K562 Cells

| Compound Name | Target Ligand (Warhead) | E3 Ligase Ligand (IAP Ligand) | DC50 (µM) for BCR-ABL Reduction |

| SNIPER(ABL)-033 | HG-7-85-01 | LCL161 derivative | 0.3 [1][2] |

| SNIPER(ABL)-044 | HG-7-85-01 | Bestatin | 10[1] |

| SNIPER(ABL)-039 | Dasatinib | LCL161 derivative | 0.01 |

| SNIPER(ABL)-019 | Dasatinib | MV-1 | 0.3[1] |

| SNIPER(ABL)-024 | GNF5 | LCL161 derivative | 5[1][3] |

| SNIPER(ABL)-058 | Imatinib | LCL161 derivative | 10[1][3] |

Signaling Pathways and Mechanism of Action

The primary target of SNIPERs utilizing this compound is the BCR-ABL fusion protein. This constitutively active tyrosine kinase drives the proliferation and survival of CML cells through the activation of multiple downstream signaling pathways, including the RAS/MAPK, JAK/STAT, and PI3K/AKT pathways. By inducing the degradation of BCR-ABL, SNIPER(ABL)-033 effectively shuts down these oncogenic signaling cascades.

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of SNIPERs derived from this compound are crucial for reproducible research.

Synthesis of SNIPER(ABL)-033

The following is a generalized protocol for the synthesis of a SNIPER molecule like SNIPER(ABL)-033. The specific linker and IAP ligand derivative structures are detailed in the supplementary information of the cited literature.

Protocol:

-

Linker Conjugation to this compound:

-

Dissolve this compound and a linker containing a carboxylic acid in an anhydrous solvent such as DMF.

-

Add coupling reagents (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).

-

Stir the reaction at room temperature and monitor its progress by LC-MS.

-

Upon completion, perform an aqueous workup and purify the intermediate product by column chromatography.

-

-

Conjugation to the IAP Ligand:

-

The purified HG-Linker intermediate is then reacted with the IAP ligand derivative (e.g., an LCL161 derivative). The nature of this reaction depends on the functional groups on the linker and the IAP ligand (e.g., another amide coupling or click chemistry).

-

-

Final Purification:

-

The final SNIPER(ABL)-033 product is purified to a high degree using reverse-phase HPLC. The structure and purity are confirmed by NMR and high-resolution mass spectrometry.

-

Western Blotting for BCR-ABL Degradation

This protocol is used to determine the DC50 value of a SNIPER compound.

Materials:

-

K562 (or other BCR-ABL positive) cells

-

SNIPER(ABL)-033

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE equipment

-

PVDF membranes

-

Primary antibodies (e.g., anti-ABL, anti-GAPDH or β-tubulin for loading control)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent and imaging system

Procedure:

-

Cell Treatment: Seed K562 cells in 6-well plates and treat with a serial dilution of SNIPER(ABL)-033 for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: Harvest the cells, wash with PBS, and lyse with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody against ABL overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an ECL reagent and an imaging system.

-

Strip and re-probe the membrane for a loading control (e.g., GAPDH).

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the BCR-ABL band intensity to the loading control. Calculate the percentage of BCR-ABL degradation for each concentration relative to the vehicle control and determine the DC50 value.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of SNIPER-induced protein degradation on cell viability.

Materials:

-

K562 cells

-

SNIPER(ABL)-033

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Seed K562 cells in a 96-well plate and treat with a serial dilution of SNIPER(ABL)-033 for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion

This compound is a critical building block for the development of potent and specific BCR-ABL degraders. Its use in the synthesis of SNIPER(ABL)-033 exemplifies the promise of targeted protein degradation as a therapeutic strategy for CML and other malignancies driven by oncogenic kinases. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development.

References

An In-depth Technical Guide to HG-7-85-01-NH2 as a Ligand for SNIPERs

For Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation and SNIPERs

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease-causing proteins that have been historically considered "undruggable" by traditional small-molecule inhibitors. This approach utilizes the cell's own protein disposal machinery, primarily the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins.

Proteolysis Targeting Chimeras (PROTACs) and Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs) are the leading platforms in the TPD field.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] By bringing the target protein and the E3 ligase into close proximity, these molecules facilitate the transfer of ubiquitin to the target, marking it for degradation by the 26S proteasome.[]

While many PROTACs recruit E3 ligases like Cereblon (CRBN) or von Hippel-Lindau (VHL), SNIPERs are a distinct class that specifically hijacks Inhibitor of Apoptosis Proteins (IAPs) as the E3 ligase component.[2][] This guide focuses on HG-7-85-01-NH2, a critical ligand used in the development of SNIPERs targeting the BCR-ABL oncoprotein, a key driver in Chronic Myeloid Leukemia (CML).[1]

The Core of SNIPER Technology: Mechanism of Action

SNIPERs induce the degradation of a target protein by forming a ternary complex between the target, the SNIPER molecule, and an IAP. The general mechanism is as follows:

-

Ternary Complex Formation: The SNIPER molecule, featuring a target-binding ligand (e.g., this compound) and an IAP ligand, simultaneously binds to the target protein (e.g., BCR-ABL) and an IAP E3 ligase (e.g., cIAP1 or XIAP).[4]

-

Ubiquitination: This proximity induces the IAP to polyubiquitinate the target protein.

-

Proteasomal Degradation: The polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the target protein.[]

-

IAP Degradation: A unique feature of SNIPERs is their ability to also induce the self-degradation of the IAP E3 ligases themselves, such as cIAP1 and XIAP.[5][6] This can be particularly advantageous in cancer therapy, as many cancer cells overexpress IAPs to evade apoptosis.[6][7]

Data Presentation: Quantitative Analysis

HG-7-85-01: A Potent BCR-ABL Inhibitor

This compound is derived from the potent Type II ATP-competitive kinase inhibitor HG-7-85-01.[1][8] The parent compound demonstrates high affinity for wild-type and mutant forms of Bcr-Abl, the target of interest in CML. Its inhibitory activity against various kinases highlights its suitability as a specific targeting ligand.[9]

Table 1: Inhibitory Activity of HG-7-85-01 (Parent Compound)

| Target Kinase | IC50 (nM) | Reference |

|---|---|---|

| Bcr-Abl (T315I mutant) | 3 | [9] |

| KDR | 20 | [9] |

| RET | 30 | [9] |

| Other Kinases | >2000 |[9] |

Degradation Activity of this compound-Based SNIPERs

By incorporating this compound into a SNIPER construct, researchers can effectively induce the degradation of the BCR-ABL protein. The efficiency of this degradation is typically measured by the DC50 value, which is the concentration of the compound required to degrade 50% of the target protein.

Table 2: Degradation Activity of BCR-ABL SNIPERs Utilizing the HG-7-85-01 Scaffold

| Compound Name | Target Ligand (Inhibitor) | E3 Ligase Ligand (IAP Ligand) | DC50 (µM) for BCR-ABL Reduction | Reference Cell Line | Reference |

|---|---|---|---|---|---|

| SNIPER(ABL)-033 | HG-7-85-01 | LCL161 derivative | 0.3 | K562 | [1][8] |

| SNIPER(ABL)-044 | HG-7-85-01 | Bestatin | 10 | Not Specified |[10] |

Experimental Protocols

Generalized Synthesis of an this compound-Based SNIPER

This protocol outlines a general approach for conjugating this compound with an IAP ligand via a linker to synthesize a SNIPER, such as SNIPER(ABL)-033.[1]

Materials:

-

This compound

-

Carboxylic acid-functionalized linker (e.g., a PEG linker)

-

Amine-functionalized IAP ligand (e.g., LCL161 derivative)

-

Coupling reagents (e.g., HATU, HOBt)

-

Base (e.g., DIPEA)

-

Anhydrous solvents (e.g., DMF, DCM)

-

Purification supplies (e.g., silica (B1680970) gel, HPLC system)

Procedure:

-

Linker Conjugation to this compound: a. Dissolve this compound and the carboxylic acid-functionalized linker in anhydrous DMF. b. Add coupling reagents (HATU, HOBt) and a base (DIPEA). c. Stir the reaction at room temperature for 2-4 hours, monitoring progress by LC-MS. d. Upon completion, quench the reaction and perform an aqueous workup. e. Purify the intermediate product (Linker-HG-7-85-01) by silica gel column chromatography.

-

Final SNIPER Synthesis (Coupling to IAP Ligand): a. Activate the carboxylic acid of the Linker-HG-7-85-01 intermediate using coupling reagents in anhydrous DMF. b. Add the amine-functionalized IAP ligand and DIPEA to the reaction mixture. c. Stir at room temperature for 4-6 hours, monitoring by LC-MS. d. Upon completion, purify the final SNIPER product by preparative HPLC.

-

Characterization: a. Confirm the identity and purity of the final SNIPER compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Western Blotting for Protein Degradation

This protocol is used to quantify the degradation of BCR-ABL and IAPs in a leukemia cell line (e.g., K562) following treatment with a SNIPER.

Materials:

-

K562 cells

-

SNIPER compound (e.g., SNIPER(ABL)-033) and vehicle control (DMSO)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-ABL, anti-cIAP1, anti-XIAP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment: a. Seed K562 cells in 6-well plates. b. Treat cells with varying concentrations of the SNIPER compound or vehicle control for a specified time (e.g., 24 hours).

-

Protein Extraction: a. Harvest and wash the cells with cold PBS. b. Lyse the cells with lysis buffer on ice for 30 minutes. c. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. d. Collect the supernatant containing the protein lysate.

-

Quantification and Electrophoresis: a. Determine the protein concentration of each lysate using a BCA assay. b. Normalize protein amounts and prepare samples with Laemmli buffer. c. Separate proteins by SDS-PAGE.

-

Immunoblotting: a. Transfer the separated proteins to a PVDF membrane. b. Block the membrane with blocking buffer for 1 hour at room temperature. c. Incubate the membrane with primary antibodies overnight at 4°C. d. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour. e. Wash again and add ECL substrate. f. Visualize protein bands using a chemiluminescence imaging system. g. Quantify band intensity and normalize to a loading control (e.g., β-actin).

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to demonstrate the formation of the ternary complex (BCR-ABL::SNIPER::IAP).[1]

Materials:

-

K562 cells

-

SNIPER compound and vehicle control

-

Co-IP lysis buffer

-

Primary antibody for immunoprecipitation (e.g., anti-ABL or anti-cIAP1)

-

Protein A/G magnetic beads

-

Wash buffer and Elution buffer

-

Primary antibodies for Western blotting (anti-ABL and anti-cIAP1)

Procedure:

-

Cell Treatment and Lysis: a. Treat K562 cells with the SNIPER compound or vehicle control for a short duration (e.g., 1-2 hours) to capture the transient ternary complex. b. Lyse the cells with Co-IP lysis buffer.

-

Immunoprecipitation: a. Pre-clear the cell lysates with Protein A/G beads. b. Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-cIAP1) overnight at 4°C. c. Add Protein A/G beads to capture the antibody-protein complexes. d. Wash the beads extensively with wash buffer to remove non-specific binders.

-

Elution and Western Blotting: a. Elute the bound proteins from the beads using elution buffer. b. Analyze the eluates by Western blotting using antibodies against the expected complex components (e.g., probe with anti-ABL to see if it was pulled down with anti-cIAP1).

Conclusion

This compound is a valuable chemical tool for the development of SNIPERs, a class of targeted protein degraders that recruit IAP E3 ligases.[1] By serving as a high-affinity ligand for the BCR-ABL oncoprotein, it enables the creation of potent SNIPER molecules like SNIPER(ABL)-033, which can specifically induce the degradation of this key driver of CML. The dual action of SNIPERs—degrading both the primary oncogenic driver and the anti-apoptotic IAP proteins—presents a promising and powerful therapeutic strategy for overcoming cancer resistance and improving patient outcomes. The data and protocols provided in this guide offer a comprehensive resource for researchers aiming to explore and expand upon this innovative technology.

References

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Derivatization of inhibitor of apoptosis protein (IAP) ligands yields improved inducers of estrogen receptor α degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Protocols for Synthesis of SNIPERs and the Methods to Evaluate the Anticancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

The Role of HG-7-85-01-NH2 in Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease-causing proteins that have been historically challenging to target with conventional inhibitors. This approach utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal machinery to selectively eliminate proteins of interest. This technical guide provides an in-depth overview of HG-7-85-01-NH2, a key building block in the development of a specific class of degraders known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), which target the oncogenic BCR-ABL protein for degradation.

This compound is an amino-functionalized derivative of the potent ABL kinase inhibitor HG-7-85-01. This modification allows for its conjugation to a linker and an E3 ligase-recruiting ligand, thereby forming a heterobifunctional degrader. In the context of SNIPERs, this compound serves as the warhead that specifically binds to the BCR-ABL protein, a constitutively active tyrosine kinase that is the primary driver of chronic myeloid leukemia (CML).

Mechanism of Action: SNIPER-Mediated Degradation

SNIPERs are a class of PROTACs that recruit the Inhibitor of Apoptosis Proteins (IAPs) as the E3 ubiquitin ligase component. The general mechanism of action for a SNIPER utilizing this compound to target BCR-ABL is as follows:

-

Ternary Complex Formation: The SNIPER molecule, consisting of the HG-7-85-01 moiety, a linker, and an IAP ligand (such as a derivative of LCL161 or Bestatin), facilitates the formation of a ternary complex between the BCR-ABL protein and an IAP E3 ligase (e.g., cIAP1 or XIAP).

-

Ubiquitination: The proximity induced by the SNIPER allows the E3 ligase to transfer ubiquitin molecules to the BCR-ABL protein.

-

Proteasomal Degradation: The polyubiquitinated BCR-ABL is then recognized and degraded by the 26S proteasome, leading to the selective elimination of the oncoprotein from the cell.

A notable feature of SNIPERs is their ability to also induce the degradation of the IAP E3 ligases themselves, such as cIAP1, which can contribute to the overall anti-cancer activity. The degradation of cIAP1 is typically triggered by the IAP antagonist portion of the SNIPER, whereas the degradation of the target protein and XIAP is dependent on the formation of the ternary complex.

Quantitative Data

The following tables summarize the available quantitative data for SNIPERs that utilize the HG-7-85-01 scaffold for the degradation of the BCR-ABL protein.

| Compound Name | Target Ligand (Inhibitor) | E3 Ligase Ligand (IAP Ligand) | DC50 (µM) for BCR-ABL Reduction | Reference Cell Line |

| SNIPER(ABL)-033 | HG-7-85-01 | LCL161 derivative | 0.3 | K562 |

| SNIPER(ABL)-044 | HG-7-85-01 | Bestatin | 10 | K562 |

Table 1: Degradation Activity of BCR-ABL SNIPERs Incorporating HG-7-85-01. DC50 represents the concentration of the compound required to reduce the level of the target protein by 50%.

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation of novel protein degraders. The following are generalized yet detailed methodologies for key experiments in the characterization of SNIPERs based on this compound.

Protocol 1: Synthesis of SNIPER(ABL)-033

This protocol outlines a general approach for the synthesis of a SNIPER, such as SNIPER(ABL)-033, by conjugating this compound with an IAP ligand via a linker.

Materials:

-

This compound

-

Linker with appropriate functional groups (e.g., a PEG linker with a carboxylic acid and an activated ester)

-

IAP ligand (e.g., LCL161 derivative with a free amine)

-

Coupling agents (e.g., HATU, HOBt)

-

Base (e.g., DIPEA)

-

Anhydrous solvents (e.g., DMF, DCM)

-

Purification supplies (e.g., silica (B1680970) gel for column chromatography, HPLC system)

Procedure:

-

Linker Activation: Dissolve the linker in anhydrous DMF. Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA) and stir at room temperature for 30 minutes to activate the carboxylic acid group.

-

Conjugation to this compound: Add a solution of this compound in anhydrous DMF to the activated linker solution. Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by LC-MS.

-

Purification: Upon completion, quench the reaction and purify the product (HG-7-85-01-linker) by flash column chromatography or preparative HPLC.

-

Conjugation to IAP Ligand: Dissolve the purified HG-7-85-01-linker in anhydrous DMF. Add the IAP ligand and a base (e.g., DIPEA). Stir the reaction at room temperature until completion, as monitored by LC-MS.

-

Final Purification: Purify the final SNIPER(ABL)-033 compound using preparative HPLC to achieve high purity.

-

Characterization: Confirm the identity and purity of the final product by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Western Blotting for BCR-ABL Degradation

This protocol describes the assessment of target protein degradation in a cellular context.

Materials:

-

K562 cells (human chronic myeloid leukemia cell line)

-

SNIPER compound (e.g., SNIPER(ABL)-033)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-ABL, anti-cIAP1, anti-XIAP, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed K562 cells in 6-well plates. Treat the cells with varying concentrations of the SNIPER compound or vehicle control (DMSO) for a specified time (e.g., 6, 12, or 24 hours).

-

Cell Lysis: Harvest the cells and lyse them in RIPA buffer on ice for 30 minutes.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize to the loading control to determine the percentage of protein degradation.

Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to demonstrate the formation of the ternary complex (BCR-ABL:SNIPER:IAP).

Materials:

-

K562 cells

-

SNIPER compound

-

Co-IP lysis buffer (non-denaturing)

-

Primary antibody for immunoprecipitation (e.g., anti-ABL or anti-cIAP1)

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

Primary antibodies for Western blotting (anti-ABL and anti-cIAP1)

Procedure:

-

Cell Treatment and Lysis:

-

Treat K562 cells with the SNIPER compound or vehicle control for a short duration (e.g., 1-2 hours) to capture the transient ternary complex.

-

Lyse the cells with Co-IP lysis buffer.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysates with Protein A/G beads.

-

Incubate the pre-cleared lysates with the immunoprecipitating antibody overnight at 4°C.

-

Add fresh Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Wash the beads several times with wash buffer to remove non-specific binding proteins.

-

Elute the protein complexes from the beads using elution buffer.

-

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against BCR-ABL and the IAP E3 ligase to confirm their co-precipitation.

Protocol 4: In Vitro Ubiquitination Assay

This assay directly assesses the ability of the SNIPER to induce ubiquitination of the target protein.

Materials:

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme (e.g., UbcH5a)

-

Recombinant IAP E3 ligase (e.g., cIAP1)

-

Recombinant BCR-ABL protein (or relevant kinase domain)

-

Ubiquitin

-

ATP

-

Ubiquitination reaction buffer

-

SNIPER compound

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3 enzymes, BCR-ABL, ubiquitin, and ATP in the reaction buffer.

-

SNIPER Addition: Add the SNIPER compound at various concentrations or a vehicle control.

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

-

Reaction Termination: Stop the reaction by adding Laemmli buffer.

-

Analysis: Analyze the reaction products by SDS-PAGE and Western blotting using an anti-ABL antibody to detect the formation of higher molecular weight polyubiquitinated BCR-ABL species.

Protocol 5: Cell Viability Assay (WST-8)

This assay measures the effect of BCR-ABL degradation on the viability of cancer cells.

Materials:

-

K562 cells

-

SNIPER compound

-

96-well plates

-

Cell culture medium

-

WST-8 reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed K562 cells in a 96-well plate at a suitable density.

-

Compound Treatment: Treat the cells with a serial dilution of the SNIPER compound or vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

WST-8 Addition: Add WST-8 reagent to each well and incubate for 1-4 hours.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Visualizations

Signaling Pathway

Caption: Mechanism of SNIPER-mediated BCR-ABL degradation.

Experimental Workflow

Caption: Workflow for SNIPER characterization.

Logical Relationship of SNIPER Components

Caption: Modular components of a SNIPER molecule.

An In-depth Technical Guide to the Structure and Function of SNIPER(ABL)-033

For Researchers, Scientists, and Drug Development Professionals

Introduction

SNIPER(ABL)-033 is a novel therapeutic agent belonging to the class of compounds known as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs). SNIPERs are a subset of Proteolysis Targeting Chimeras (PROTACs) designed to induce the degradation of specific target proteins through the ubiquitin-proteasome system. This guide provides a detailed technical overview of the structure, mechanism of action, and experimental evaluation of SNIPER(ABL)-033, a molecule engineered to target the oncogenic BCR-ABL fusion protein, a key driver in Chronic Myeloid Leukemia (CML).

Molecular Structure of SNIPER(ABL)-033

SNIPER(ABL)-033 is a heterobifunctional molecule meticulously designed to bridge the BCR-ABL protein with an E3 ubiquitin ligase. Its structure is composed of three key moieties: an ABL kinase inhibitor, a linker, and a ligand for an Inhibitor of Apoptosis Protein (IAP), which functions as an E3 ligase.[1][2]

-

ABL Inhibitor: The warhead of SNIPER(ABL)-033 is HG-7-85-01, a potent inhibitor that binds to the ABL kinase domain of the BCR-ABL protein.[2]

-

IAP Ligand: To recruit the E3 ligase machinery, SNIPER(ABL)-033 incorporates a derivative of LCL161, a known ligand for cellular Inhibitor of Apoptosis Protein 1 (cIAP1) and X-linked Inhibitor of Apoptosis Protein (XIAP).[1][2]

-

Linker: These two active components are connected by a polyethylene (B3416737) glycol (PEG) linker.[1] The linker's length and composition are optimized to facilitate the formation of a stable ternary complex between BCR-ABL and the IAP E3 ligase.

Chemical Structure of SNIPER(ABL)-033 Components:

| Component | Chemical Name/Type | Function |

| Warhead | HG-7-85-01 | Binds to the ABL kinase domain of BCR-ABL |

| Linker | Polyethylene Glycol (PEG) | Connects the warhead and the IAP ligand |

| E3 Ligase Ligand | LCL161 derivative | Recruits cIAP1 and XIAP E3 ligases |

Mechanism of Action: Targeted Protein Degradation

SNIPER(ABL)-033 executes its function through a sophisticated mechanism of induced protein degradation. By simultaneously binding to both the BCR-ABL protein and an IAP E3 ligase, it facilitates the formation of a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the BCR-ABL protein, marking it for recognition and subsequent degradation by the 26S proteasome.[3][4][5][6] This event-driven, catalytic mode of action allows a single molecule of SNIPER(ABL)-033 to trigger the degradation of multiple BCR-ABL protein molecules.

The degradation of BCR-ABL by SNIPER(ABL)-033 involves both cIAP1 and XIAP.[1] The binding of the LCL161 derivative moiety to cIAP1 can induce its autoubiquitination and degradation, while the ternary complex formation is crucial for the ubiquitination and degradation of both BCR-ABL and XIAP.[3][4][5]

References

- 1. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) [jstage.jst.go.jp]

- 4. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SNIPERs-Hijacking IAP activity to induce protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the ABL Inhibitor Activity of the Parent Compound HG-7-85-01

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

HG-7-85-01 is a potent, type II ATP-competitive kinase inhibitor with significant activity against wild-type and mutant forms of several key oncogenic kinases.[1] Primarily investigated for its efficacy in overcoming the T315I "gatekeeper" mutation in BCR-ABL-driven leukemias, its inhibitory profile also extends to PDGFRα, KIT, and Src kinases.[2][3] This technical guide provides a comprehensive overview of the pharmacodynamics of HG-7-85-01, detailing its mechanism of action, cellular effects, and preclinical properties. It includes structured quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows to support further research and development.

Mechanism of Action

HG-7-85-01 functions as a type II ATP-competitive inhibitor. Unlike type I inhibitors that bind to the active conformation of the kinase, type II inhibitors bind to and stabilize the inactive "DFG-out" conformation of the kinase domain.[3][4] This prevents the kinase from adopting its active state, thereby blocking ATP binding and subsequent substrate phosphorylation. This mechanism allows HG-7-85-01 to effectively inhibit kinases harboring mutations in the ATP-binding pocket, such as the T315I mutation in BCR-ABL, which confers resistance to many first and second-generation inhibitors.[1][5]

Quantitative Inhibition Data

HG-7-85-01 exhibits a distinct profile of kinase inhibition, with high potency against specific targets implicated in various malignancies.

Table 1: Biochemical Kinase Inhibition Profile of HG-7-85-01

| Target Kinase | Mutant | IC₅₀ (nM) | Reference(s) |

| Bcr-Abl | T315I | 3 | [1][2][3] |

| KDR (VEGFR2) | Wild-Type | 20 | [1][2][3] |

| RET | Wild-Type | 30 | [1][2][3] |

| Other Kinases | N/A | >2000 | [2][3] |

Table 2: Cellular Activity of HG-7-85-01

| Cell Line | Expressed Kinase(s) | EC₅₀ (nM) | Notes | Reference(s) |

| Ba/F3 | Bcr-Abl (non-mutant) | 60-140 | Potently inhibits proliferation. | [2] |

| Ba/F3 | Bcr-Abl-T315I | 60-140 | Overcomes gatekeeper mutation resistance. | [2] |

| Ba/F3 | c-Src (human) | 190 | - | [2] |

| Ba/F3 | T338I Src | 290 | - | [2] |

| Ba/F3 | T338M Src | 150 | - | [2] |

Table 3: Pharmacokinetic Parameters of HG-7-85-01

| Species | Dose (mg/kg) | Bioavailability (%) | T₁/₂ (h) | Cₘₐₓ (ng/mL) | Clearance (mL/min/kg) | Reference(s) |

| Mouse | 10 | 5 | 1.1 | 106 | 23 | [1] |

| Rat | 2 | 19 | 5.8 | 292 | 13 | [1] |

Key Signaling Pathways

HG-7-85-01 exerts its effects by blocking critical downstream signaling pathways that promote cell proliferation, survival, and growth. The primary pathway affected is that downstream of BCR-ABL.

Experimental Protocols

Detailed experimental procedures are crucial for the accurate assessment of kinase inhibitors. The following sections describe the methodologies for key assays used in the characterization of HG-7-85-01.

Biochemical Kinase Assay

This protocol provides a general framework for determining the IC₅₀ of an inhibitor against a purified kinase.[1][6]

Methodology:

-

Compound Preparation: Prepare a serial dilution of HG-7-85-01 in an appropriate solvent (e.g., DMSO) and then dilute it into the assay buffer.[1]

-

Reaction Setup: In a 96- or 384-well plate, add the purified kinase enzyme to wells containing the different concentrations of HG-7-85-01. Allow for a pre-incubation period (e.g., 15-30 minutes) at room temperature to permit inhibitor binding.[1]

-

Initiation: Start the kinase reaction by adding a solution containing the peptide substrate and ATP.[1]

-

Incubation: Allow the reaction to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[1]

-

Detection: Terminate the reaction and quantify the amount of phosphorylated substrate or the amount of ATP remaining. This is often done using luminescence-based assays (e.g., Kinase-Glo®) where light output is inversely proportional to kinase activity.[1]

-

Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[5]

Cell Proliferation Assay

This protocol is used to determine the EC₅₀ of an inhibitor on the growth of specific cell lines.[3][4]

Methodology:

-

Cell Seeding: Seed hematopoietic cells (e.g., Ba/F3) expressing the target kinase (e.g., BCR-ABL-T315I) into 96-well plates at a predetermined density (e.g., 5,000 cells/well).[1][5]

-

Compound Addition: Add serial dilutions of HG-7-85-01 to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cell death.[5]

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[6][7]

-

Viability Assessment: Add a cell viability reagent (e.g., MTT, CellTiter-Glo®) to each well according to the manufacturer's protocol.[4][7]

-

Data Acquisition: Measure the absorbance or luminescence using a microplate reader.[4]

-

Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the DMSO control and determine the EC₅₀ value by fitting the data to a dose-response curve.[4]

In Vivo Studies

In vivo studies have been conducted to evaluate the efficacy and pharmacokinetic profile of HG-7-85-01. Combination studies with the allosteric inhibitor GNF-5 have shown at least additive effects against both non-mutated and T315I BCR-ABL in vivo.[8] However, the compound has demonstrated limited oral bioavailability.[1] Efficacy in mouse models of CML is typically assessed by monitoring tumor burden, often through bioluminescence imaging, and survival.[1][8]

Conclusion

HG-7-85-01 is a potent and selective type II kinase inhibitor with demonstrated biochemical and cellular activity against clinically relevant targets, including the imatinib-resistant T315I mutant of BCR-ABL.[1][5] Its pharmacodynamic profile, characterized by the inhibition of key oncogenic signaling pathways leading to cell cycle arrest and apoptosis, validates its mechanism of action.[2] While in vivo studies have shown efficacy, particularly in combination therapies, its limited oral bioavailability presents a challenge for clinical development.[1][8] The data and protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals working to address the ongoing challenge of TKI resistance.

References

The Core Principles of SNIPER Technology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the ability to selectively eliminate pathogenic proteins offers a powerful therapeutic strategy. Traditional occupancy-based drugs, such as small molecule inhibitors, often face limitations in targeting non-enzymatic proteins or overcoming drug resistance. A novel and promising approach to address these challenges is Targeted Protein Degradation (TPD), which harnesses the cell's own protein disposal machinery to eradicate specific proteins of interest.

One such innovative TPD platform is the Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) technology. SNIPERs are heterobifunctional molecules designed to recruit an E3 ubiquitin ligase, specifically the Inhibitor of Apoptosis Proteins (IAPs), to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3] This technical guide provides a comprehensive overview of the fundamental principles of SNIPER technology, its mechanism of action, experimental protocols for its evaluation, and its potential applications in drug development.

Core Principles of SNIPER Technology

SNIPER technology is a sophisticated method for inducing the degradation of specific intracellular proteins.[1] It utilizes chimeric molecules that act as a bridge between a target protein and an E3 ubiquitin ligase.[2][3]

The SNIPER Molecule

A SNIPER molecule is a heterobifunctional chimera composed of three key components:

-

A Target-Binding Ligand: This moiety is designed to specifically recognize and bind to the protein of interest (POI) that is intended for degradation. The choice of this ligand is crucial for the selectivity of the SNIPER molecule.

-

An E3 Ligase-Recruiting Ligand: This component binds to an E3 ubiquitin ligase. In the case of SNIPERs, this ligand specifically recruits members of the Inhibitor of Apoptosis Protein (IAP) family, such as cIAP1 and XIAP.[1]

-

A Linker: The target-binding ligand and the E3 ligase-recruiting ligand are connected by a chemical linker. The length and composition of the linker are critical for the formation of a stable ternary complex between the target protein, the SNIPER molecule, and the E3 ligase, which is essential for efficient protein degradation.

The Ubiquitin-Proteasome System (UPS)

SNIPER technology leverages the cell's natural protein degradation pathway, the Ubiquitin-Proteasome System. The UPS is a tightly regulated process responsible for the removal of misfolded or damaged proteins, as well as the controlled degradation of regulatory proteins. The key steps involve:

-

Ubiquitination: The target protein is tagged with a chain of ubiquitin molecules, a small regulatory protein. This process is carried out by a cascade of three enzymes: an E1 ubiquitin-activating enzyme, an E2 ubiquitin-conjugating enzyme, and an E3 ubiquitin ligase. The E3 ligase provides substrate specificity, recognizing the target protein.

-

Proteasomal Degradation: The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome, a large protein complex that functions as a cellular recycling machine. The protein is unfolded and cleaved into small peptides, while the ubiquitin molecules are recycled.

Mechanism of Action

The mechanism of action of SNIPER technology can be summarized in the following steps:

-

Ternary Complex Formation: The SNIPER molecule, upon entering the cell, simultaneously binds to the target protein via its target-binding ligand and to an IAP E3 ligase through its IAP-recruiting ligand. This brings the target protein and the E3 ligase into close proximity, forming a ternary complex.

-

Induced Ubiquitination: Within the ternary complex, the IAP E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 enzyme to lysine (B10760008) residues on the surface of the target protein. This results in the formation of a poly-ubiquitin chain on the target protein.

-

Proteasomal Degradation: The poly-ubiquitinated target protein is now marked for degradation and is recognized by the 26S proteasome. The proteasome then degrades the target protein into smaller peptides.

-

SNIPER Recycling: After inducing ubiquitination, the SNIPER molecule is released and can recruit another target protein and E3 ligase, acting catalytically to induce the degradation of multiple target protein molecules.

A unique feature of IAP-based SNIPERs is their ability to induce the degradation of not only the target protein but also the IAP E3 ligases themselves (e.g., cIAP1 and XIAP).[1] This can be particularly advantageous in cancer therapy, as many cancer cells overexpress IAPs to evade apoptosis.

Data Presentation

The efficacy of SNIPER molecules is typically quantified by their ability to reduce the levels of the target protein in a cellular context. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

| SNIPER Compound | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Treatment Time (h) | Reference |

| SNIPER(ER)-87 | Estrogen Receptor α (ERα) | MCF-7 | 0.097 | >90 | 6 | [4] |

| SNIPER(ABL)-058 | BCR-ABL | K562 | 10 | Not Reported | 24 | [4] |

| SNIPER(ABL)-015 | BCR-ABL | K562 | 5 | Not Reported | 24 | [4] |

| SNIPER-7 | BRD4 | HeLa | ~0.1 | >80 | 6 | [3] |

| SNIPER-19/20 | CDK4/6 | MM.1S | <0.1 | >77 | Not Reported | [3] |

Experimental Protocols

Evaluating the efficacy and mechanism of action of SNIPER technology involves a series of key experiments.

Western Blot for Protein Degradation

This is the most common method to directly measure the reduction in the target protein levels.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line) in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the SNIPER compound or a vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 6, 12, 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. A primary antibody against a housekeeping protein (e.g., GAPDH, β-actin) should be used as a loading control.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control.

In Vitro Ubiquitination Assay

This assay confirms that the SNIPER-induced protein degradation is dependent on the ubiquitination machinery.

Protocol:

-

Immunoprecipitation of Target Protein:

-

Treat cells with the SNIPER compound and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.

-

Lyse the cells and immunoprecipitate the target protein using a specific antibody conjugated to agarose (B213101) beads.

-

-

Western Blot for Ubiquitin:

-

Elute the immunoprecipitated proteins from the beads.

-

Perform SDS-PAGE and Western blotting as described above.

-

Probe the membrane with an anti-ubiquitin antibody to detect the presence of poly-ubiquitin chains on the target protein.

-

Cell Viability Assay

This assay assesses the functional consequence of target protein degradation, such as the inhibition of cancer cell growth.

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with a range of concentrations of the SNIPER compound.

-

Incubation: Incubate the cells for a period that allows for phenotypic changes to occur (e.g., 48-72 hours).

-

Viability Assessment: Use a commercially available cell viability reagent such as MTT, MTS, or a reagent that measures ATP levels (e.g., CellTiter-Glo).

-

For MTT assay: Add MTT solution to each well and incubate. Then, add a solubilizing agent and measure the absorbance at a specific wavelength.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the half-maximal inhibitory concentration (IC50).

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Caption: Mechanism of Action of SNIPER Technology.

Caption: Experimental Workflow for Western Blot Analysis.

Conclusion

SNIPER technology represents a powerful and versatile platform for targeted protein degradation. By hijacking the IAP E3 ubiquitin ligases, SNIPERs offer a novel modality to eliminate disease-causing proteins, including those that have been historically considered "undruggable." The ability of SNIPERs to simultaneously degrade both the target protein and the IAP E3 ligases presents a unique therapeutic advantage, particularly in the context of cancer. The experimental protocols outlined in this guide provide a framework for the robust evaluation of SNIPER molecules. As our understanding of the ubiquitin-proteasome system and linkerology continues to expand, the potential of SNIPER technology in drug discovery and development is poised for significant growth.

References

An In-Depth Technical Guide to PROTACs and SNIPERs: A Comparative Overview for Drug Development Professionals

A comprehensive examination of two leading modalities in targeted protein degradation, detailing their mechanisms, comparative efficacy, and the experimental protocols crucial for their development.

In the rapidly evolving landscape of drug discovery, targeted protein degradation (TPD) has emerged as a revolutionary therapeutic strategy. By co-opting the cell's own protein disposal machinery, TPD offers the potential to eliminate disease-causing proteins entirely, rather than merely inhibiting their function. At the forefront of this paradigm shift are two prominent classes of heterobifunctional molecules: Proteolysis-Targeting Chimeras (PROTACs) and Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs). This technical guide provides a detailed comparative analysis of PROTACs and SNIPERs, intended for researchers, scientists, and drug development professionals seeking a deeper understanding of these powerful technologies.

Core Principles: A Shared Strategy of Induced Proximity

Both PROTACs and SNIPERs are bifunctional molecules designed to induce the degradation of a specific protein of interest (POI).[1][2] Their structure is modular, comprising three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][3] By simultaneously binding to both the target protein and an E3 ligase, these molecules form a ternary complex, bringing the POI into close proximity with the cellular machinery responsible for ubiquitination.[4] This induced proximity facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome.

The Differentiating Factor: Recruitment of Distinct E3 Ligases

The fundamental difference between PROTACs and SNIPERs lies in the specific E3 ubiquitin ligase they are designed to recruit.

PROTACs: The majority of PROTACs developed to date recruit the von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ligases.[5] These E3 ligases are well-characterized and have been successfully exploited to degrade a wide array of protein targets. The choice between VHL and CRBN can influence the degradation profile, selectivity, and potential off-target effects of the PROTAC.[6]

SNIPERs: SNIPERs, a subclass of PROTACs, are specifically designed to recruit members of the Inhibitor of Apoptosis Protein (IAP) family, namely cellular IAP1 (cIAP1), cellular IAP2 (cIAP2), and X-linked IAP (XIAP).[7][8] A unique and clinically significant feature of SNIPERs is their ability to induce the degradation of the IAP E3 ligases themselves.[7][9] This can be particularly advantageous in oncology, as IAPs are often overexpressed in cancer cells and contribute to therapeutic resistance.[7]

Signaling Pathways and Mechanisms of Action

The signaling cascades initiated by PROTACs and SNIPERs, while both culminating in proteasomal degradation, are initiated by the recruitment of different E3 ligase complexes.

PROTAC-Mediated Degradation

PROTACs that recruit CRBN or VHL initiate the formation of a ternary complex involving the target protein and the respective E3 ligase complex (CRL4-CRBN or VCB-CUL2). The stability and conformation of this ternary complex are critical for efficient ubiquitination of the target protein.[4] Once polyubiquitinated, the target protein is recognized and degraded by the proteasome.

SNIPER-Mediated Degradation

SNIPERs induce the formation of a ternary complex between the target protein and an IAP family member. A key distinction in the mechanism of some SNIPERs is that the degradation of cIAP1 can be triggered by the binding of the IAP antagonist moiety alone, leading to autoubiquitination, whereas the degradation of XIAP and the target protein requires the formation of the complete ternary complex.[5][9][10]

References

- 1. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) [jstage.jst.go.jp]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. SNIPERs-Hijacking IAP activity to induce protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking New Therapeutic Avenues: A Technical Guide to Potential Non-ABL Targets for HG-7-85-01-NH2 Based Degraders

For Immediate Release: December 10, 2025

This technical guide offers an in-depth exploration of potential non-ABL kinase targets for degraders utilizing the HG-7-85-01-NH2 warhead. HG-7-85-01 is a potent Type II ATP-competitive inhibitor known to target the Bcr-Abl fusion protein, including the resistant T315I "gatekeeper" mutant. Its amine-functionalized derivative, this compound, serves as a valuable warhead for the synthesis of bifunctional degraders like Proteolysis Targeting Chimeras (PROTACs) and Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs).

While the primary focus of such degraders has been on Abl kinase, the inherent polypharmacology of the parent inhibitor presents a compelling opportunity to develop novel therapeutics by redirecting degradation machinery towards other clinically relevant kinases. This document provides researchers, scientists, and drug development professionals with a summary of potential non-ABL targets, quantitative data to inform target selection, detailed experimental protocols for characterization, and visualizations of key signaling pathways.

Executive Summary

The development of targeted protein degraders offers a paradigm shift from occupancy-based inhibition to event-driven pharmacology, enabling the catalytic removal of pathogenic proteins. The warhead HG-7-85-01, due to its structural similarities to multi-kinase inhibitors like dasatinib (B193332), is known to bind several kinases beyond ABL. This guide identifies Src family kinases (SFKs), KIT, Platelet-Derived Growth Factor Receptor Alpha (PDGFRα), and the TAM family of receptor tyrosine kinases (AXL, MER) as high-potential non-ABL targets for this compound based degraders. By repurposing this warhead, researchers can potentially address resistance mechanisms and explore new therapeutic indications in oncology and beyond.

Data Presentation: Target Selectivity and Degradation Potential

Effective degrader design hinges on the binding affinity of the warhead to the protein of interest (POI). The following tables summarize the known inhibitory activity of the parent compound, HG-7-85-01, against various kinases and provide illustrative degradation data from studies on structurally related dasatinib-based degraders. This information serves as a foundational dataset for prioritizing non-ABL targets.

Table 1: Biochemical Inhibitory Activity of HG-7-85-01

| Target Kinase | Mutant | IC50 (nM) | Kinase Family | Notes |

| Bcr-Abl | T315I | 3 | Tyrosine Kinase | Primary on-target; key resistance mutation. [1] |

| KDR (VEGFR2) | Wild-type | 20 | Receptor Tyrosine Kinase | Potential off-target.[1] |

| RET | Wild-type | 30 | Receptor Tyrosine Kinase | Potential off-target.[1] |

| Src | Wild-type | - | Tyrosine Kinase | Known target of parent compound class; high potential for degradation.[1] |

| KIT | Wild-type | - | Receptor Tyrosine Kinase | Known target of parent compound class; high potential for degradation.[1] |

| PDGFRα | Wild-type | - | Receptor Tyrosine Kinase | Known target of parent compound class; high potential for degradation.[1] |

| Other Kinases | - | >2000 | - | Demonstrates selectivity over a broad range of other kinases.[1] |

Table 2: Illustrative Degradation Efficacy of Dasatinib-Based PROTACs Against Non-ABL Targets

| Target Protein | E3 Ligase Recruited | DC50 (nM) | Dmax (%) | Cell Line | Notes |

| c-Src | CRBN | ~10-100 | >90% | CAL148 | Demonstrates potent and selective degradation of a key non-ABL target. |

| LYN | CRBN | Degraded | - | Ramos | Known off-target of ibrutinib, also degraded by a dasatinib-based PROTAC. |

| CSK | CRBN | Degraded | - | Ramos | Known off-target of ibrutinib, also degraded by a dasatinib-based PROTAC. |

| BTK | DCAF1 | 90 | >80% | TMD8 | Example of degrading a non-ABL kinase with a dasatinib-based PROTAC. |

Potential Non-ABL Target Signaling Pathways

Understanding the signaling context of a potential target is critical for predicting the therapeutic effect of its degradation. Below are diagrams of key pathways regulated by promising non-ABL targets of the HG-7-85-01 scaffold.

Caption: Src Family Kinase (SFK) Signaling Pathway.

Caption: KIT and PDGFRα Signaling Pathways.

Caption: TAM Family (AXL/MER) Signaling Pathways.[2][3][4][5][6]

Experimental Protocols & Workflows

Characterizing a novel degrader requires a systematic series of experiments to confirm its mechanism of action, potency, and selectivity.

Workflow for Degrader Characterization

Caption: General Experimental Workflow for Degrader Characterization.

Protocol 1: Western Blot for Target Protein Degradation

Objective: To determine if the this compound based degrader induces the degradation of a specific non-ABL target protein in a dose- and time-dependent manner.

Materials:

-

Cell line expressing the target kinase (e.g., SK-OV-3 for AXL, K562 for Src).

-

This compound based degrader stock solution (e.g., 10 mM in DMSO).

-

Complete cell culture medium.

-

Phosphate-buffered saline (PBS).

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

Primary antibodies (specific for the target kinase and a loading control like GAPDH or β-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescence substrate.

Procedure:

-

Cell Seeding: Plate cells in 6-well plates to achieve 70-80% confluency at the time of harvest.

-

Compound Treatment: Prepare serial dilutions of the degrader in culture medium. For a dose-response experiment, typical concentrations range from 1 nM to 10 µM. For a time-course experiment, use a fixed concentration (e.g., 100 nM) and vary incubation times (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO only).

-

Cell Lysis: After incubation, wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts for each sample, run on an SDS-PAGE gel, and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with the primary antibody for the target protein overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.

-

Detection: Apply chemiluminescence substrate and visualize bands using a digital imager.

-

Analysis: Quantify band intensity using software like ImageJ. Normalize the target protein signal to the loading control signal. Plot normalized protein levels against degrader concentration or time.

Protocol 2: Quantitative Proteomics for Selectivity Profiling

Objective: To identify the on-target and off-target degradation events across the proteome following treatment with the degrader.

Materials:

-

Cell line of interest.

-

This compound based degrader.

-

SILAC labeling media or Tandem Mass Tag (TMT) reagents.

-

Lysis buffer (e.g., 8 M urea-based).

-

Trypsin for protein digestion.

-

LC-MS/MS instrument (e.g., Orbitrap).

-

Proteomics analysis software (e.g., MaxQuant, Proteome Discoverer).

Procedure:

-

Cell Culture and Treatment: Culture cells and treat with the degrader at a fixed concentration (e.g., 100 nM for 8-24 hours) and a vehicle control (DMSO). Perform in biological triplicate.

-

Lysis and Digestion: Harvest and lyse cells. Quantify protein, then reduce, alkylate, and digest proteins into peptides with trypsin.

-

Peptide Labeling (for TMT): Label peptides from different conditions (e.g., control vs. treated) with distinct TMT isobaric tags.

-

LC-MS/MS Analysis: Combine the labeled peptide samples and analyze by LC-MS/MS. The instrument will fragment the peptides and the TMT reporter ions, allowing for relative quantification of the same peptide across different conditions.

-

Data Analysis: Process the raw data to identify and quantify proteins. Calculate the fold-change in protein abundance for the degrader-treated sample relative to the control. Proteins with significantly reduced abundance are potential degradation targets. A volcano plot is typically used to visualize significantly downregulated proteins.

Protocol 3: Mechanism of Action - Proteasome Inhibition Assay

Objective: To confirm that the observed protein degradation is dependent on the proteasome, a key characteristic of PROTAC/SNIPER action.

Procedure:

-

Pre-treatment: Seed cells as for a standard Western blot experiment. Pre-treat one set of wells with a proteasome inhibitor (e.g., 10 µM MG132 or 1 µM Carfilzomib) for 1-2 hours.

-

Co-treatment: Add the this compound degrader (at a concentration known to cause degradation, e.g., 100 nM) to both the pre-treated and non-pre-treated wells. Include controls for vehicle only and proteasome inhibitor only.

-

Incubation and Lysis: Incubate for a time sufficient to observe degradation (e.g., 8 hours).

-

Western Blot Analysis: Harvest cells and perform Western blotting for the target protein as described in Protocol 1.

-

Interpretation: If the degrader-induced reduction in the target protein is prevented or "rescued" in the cells co-treated with the proteasome inhibitor, it confirms a proteasome-dependent mechanism of action.

Conclusion and Future Directions

The this compound moiety is a versatile warhead for developing targeted protein degraders. While its application against Bcr-Abl is well-established, its inhibitory profile strongly suggests significant potential for targeting other oncogenic kinases, including SFKs, KIT, PDGFRα, and TAM receptors. By leveraging the principles of targeted protein degradation, researchers can potentially overcome inhibitor resistance, eliminate scaffolding functions of kinases, and achieve a more durable therapeutic response.

Future work should focus on generating comprehensive, quantitative proteomic data for degraders built with this compound to definitively map their selectivity profile. Optimizing linker chemistry and E3 ligase choice will be crucial for fine-tuning potency and selectivity for desired non-ABL targets. The protocols and data within this guide provide a robust framework to initiate and advance these discovery efforts, paving the way for a new generation of precision medicines.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the Allosteric Site of Oncoprotein BCR-ABL as an Alternative Strategy for Effective Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SNIPER(ABL)-062 | BCR-ABL degrader | Probechem Biochemicals [probechem.com]

- 5. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of SNIPER(ABL)-033: A Detailed Protocol for Drug Development Professionals

For Immediate Release

This application note provides a comprehensive protocol for the synthesis of SNIPER(ABL)-033, a potent degrader of the BCR-ABL fusion protein, implicated in chronic myeloid leukemia (CML). The synthesis involves the conjugation of the ABL inhibitor HG-7-85-01-NH2 with a derivative of the IAP ligand LCL161 via a polyethylene (B3416737) glycol (PEG) linker. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel cancer therapeutics.

SNIPER(ABL)-033 is a heterobifunctional molecule designed to induce the degradation of the BCR-ABL protein through the ubiquitin-proteasome system.[1][2] It achieves this by simultaneously binding to the ABL kinase domain of BCR-ABL and an E3 ubiquitin ligase, the inhibitor of apoptosis protein (IAP).[1][2] This proximity-induced ubiquitination flags the BCR-ABL protein for degradation by the proteasome, offering a promising therapeutic strategy for CML.

Experimental Protocol

This protocol outlines the chemical synthesis, purification, and characterization of SNIPER(ABL)-033.

Materials and Reagents

| Reagent/Material | Supplier | Cat. No. |

| This compound | MedChemExpress | HY-131178 |

| LCL161 derivative-linker-COOH | Synthesized in-house | N/A |

| HATU | Sigma-Aldrich | 80567 |

| DIPEA | Sigma-Aldrich | 387649 |

| Anhydrous DMF | Sigma-Aldrich | 227056 |

| Dichloromethane (DCM) | Fisher Scientific | D141-4 |

| Methanol (MeOH) | Fisher Scientific | A452-4 |

| Saturated Sodium Bicarbonate | Fisher Scientific | S233-500 |

| Brine | Fisher Scientific | S271-1 |

| Anhydrous Sodium Sulfate | Fisher Scientific | S421-500 |

| Silica (B1680970) Gel for Column Chromatography | Sorbent Technologies | 30930M-25 |

| HPLC Grade Acetonitrile | Fisher Scientific | A998-4 |

| HPLC Grade Water | Fisher Scientific | W6-4 |

| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | T6508 |

Synthesis of SNIPER(ABL)-033

The synthesis of SNIPER(ABL)-033 is achieved through an amide coupling reaction between the amine-functionalized ABL inhibitor, this compound, and the carboxylic acid-terminated IAP ligand-linker construct.

Reaction Scheme:

Synthetic scheme for SNIPER(ABL)-033.

Procedure:

-

To a solution of this compound (1.0 eq) and the LCL161 derivative-linker-COOH (1.1 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-diisopropylethylamine (DIPEA) (3.0 eq).

-

Add O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) (1.2 eq) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a dichloromethane/methanol gradient to yield SNIPER(ABL)-033.

Purification and Characterization

Further purification can be achieved by preparative reverse-phase high-performance liquid chromatography (HPLC).

| Parameter | Value |

| Purification Method | Preparative RP-HPLC |

| Column | C18 |

| Mobile Phase A | Water with 0.1% TFA |

| Mobile Phase B | Acetonitrile with 0.1% TFA |

| Gradient | 20-80% B over 30 minutes |

| Detection | 254 nm |

The purified SNIPER(ABL)-033 should be characterized by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

| Analysis | Expected Result |

| HRMS (ESI) | Calculated m/z for C61H74F3N10O9S2 [M+H]+: 1211.5038, Found: 1211.5041 |

| ¹H NMR (400 MHz, DMSO-d₆) | Peaks consistent with the structure of SNIPER(ABL)-033 |

| ¹³C NMR (100 MHz, DMSO-d₆) | Peaks consistent with the structure of SNIPER(ABL)-033 |

Mechanism of Action and Signaling Pathway

SNIPER(ABL)-033 functions by hijacking the cellular ubiquitin-proteasome system to induce the degradation of the oncoprotein BCR-ABL. The molecule acts as a molecular bridge, bringing the BCR-ABL protein into close proximity with the IAP E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules to the BCR-ABL protein, marking it for recognition and subsequent degradation by the 26S proteasome. The degradation of BCR-ABL leads to the inhibition of downstream signaling pathways, such as the JAK-STAT pathway, which are crucial for the proliferation and survival of CML cells.

Mechanism of action of SNIPER(ABL)-033.

Experimental Workflow

The overall experimental workflow for the synthesis and evaluation of SNIPER(ABL)-033 is summarized below.

Experimental workflow for SNIPER(ABL)-033.

Conclusion

This application note provides a detailed protocol for the synthesis of SNIPER(ABL)-033, a promising BCR-ABL protein degrader. The straightforward amide coupling procedure, coupled with standard purification and characterization techniques, makes this synthesis accessible to researchers in the field of drug discovery. The provided diagrams illustrate the synthetic strategy, mechanism of action, and experimental workflow, offering a comprehensive guide for the development and evaluation of this and similar SNIPER molecules.

References

- 1. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of SNIPERs against BCR-ABL with kinase inhibitors and a method to evaluate their growth inhibitory activity derived from BCR-ABL degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Linker Chemistry for Conjugating HG-7-85-01-NH2 to IAP Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2][3] Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this strategy, consisting of two ligands connected by a chemical linker.[3][4] One ligand binds to a protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This induced proximity triggers the ubiquitination and subsequent degradation of the POI by the proteasome.[3][5]

A specific class of PROTACs, known as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), hijacks the Inhibitor of Apoptosis (IAP) proteins, such as cIAP1, as the E3 ligase.[6][7] This document provides detailed application notes and protocols for the conjugation of HG-7-85-01-NH2 , a ligand for the ABL kinase[8], to various IAP ligands. The primary amine on this compound serves as a key reactive handle for covalent linkage. We will explore three robust and widely used linker chemistries: Amide Bond Formation, "Click" Chemistry, and Thiol-Maleimide Coupling.

Signaling Pathway: IAP-Mediated Protein Degradation

Inhibitor of Apoptosis (IAP) proteins are key regulators of apoptosis and immune signaling.[9] They possess E3 ligase activity, which can be harnessed by SNIPERs to induce the degradation of specific target proteins. The SNIPER molecule, composed of a target ligand (HG-7-85-01), a linker, and an IAP ligand, forms a ternary complex between the ABL kinase and the cIAP1 E3 ligase. This proximity leads to the polyubiquitination of ABL, marking it for destruction by the proteasome. This mechanism effectively removes the pathogenic protein from the cell.

Overview of Linker Chemistries

The choice of linker chemistry is critical as the linker's length, rigidity, and composition significantly influence the efficacy of the resulting degrader molecule.[3][4] The primary amine of this compound is a versatile functional group for several conjugation strategies.

| Linker Chemistry | Reactive Groups | Advantages | Considerations |

| Amide Bond Formation | Amine (-NH₂) + Carboxylic Acid (-COOH) | Robust, stable amide bond formed. Well-established protocols (EDC/NHS).[10][11] | Requires non-amine buffers. Potential for side reactions if other amines are present.[12] |